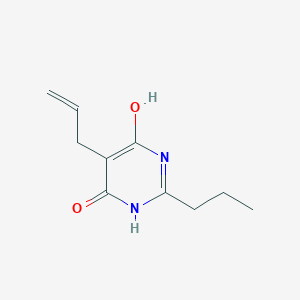
5-Allyl-2-propylpyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-2-propylpyrimidine-4,6-diol is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is a pyrimidine derivative, characterized by the presence of allyl and propyl groups attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-propylpyrimidine-4,6-diol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized procedures to ensure high yields and purity. Techniques such as the use of Vilsmeier–Haack–Arnold reagent followed by deprotection of (dimethylamino)methylene protecting groups have been developed to achieve efficient synthesis . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Allyl-2-propylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The allyl and propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
5-Allyl-2-propylpyrimidine-4,6-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Allyl-2-propylpyrimidine-4,6-diol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: A related compound with similar structural features but different functional groups.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with distinct chemical properties and biological activities.
Uniqueness
5-Allyl-2-propylpyrimidine-4,6-diol is unique due to the presence of both allyl and propyl groups, which confer specific chemical reactivity and biological activity.
Biologische Aktivität
5-Allyl-2-propylpyrimidine-4,6-diol is a pyrimidine derivative characterized by its unique structure, which includes an allyl group at the 5-position and a propyl group at the 2-position, along with hydroxyl groups at the 4 and 6 positions. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O2. The presence of both hydrophilic (hydroxyl) and hydrophobic (allyl and propyl) groups influences its solubility and biological interactions. The structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| Functional Groups | Hydroxyl (–OH), Allyl (–CH=CH₂), Propyl (–C₃H₇) |
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study involving similar compounds demonstrated that pyrimidines can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
This compound has been studied for its potential to inhibit nitric oxide (NO) production in immune-activated cells. NO is a signaling molecule involved in inflammatory responses. In vitro assays have shown that compounds with similar structures can reduce NO production significantly, suggesting a potential anti-inflammatory mechanism .
Anticancer Potential
Pyrimidine derivatives are also explored for their anticancer properties. The ability of these compounds to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies have shown that certain substituted pyrimidines can induce apoptosis in cancer cells by activating caspase pathways.
Case Studies and Research Findings
- In Vitro Studies on Nitric Oxide Production :
-
Antimicrobial Screening :
- Compounds structurally related to this compound were tested against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, reinforcing the potential use of this compound in developing new antimicrobial agents.
-
Anticancer Activity :
- Research has shown that similar pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves cell cycle arrest and induction of apoptosis through mitochondrial pathways.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-hydroxy-5-prop-2-enyl-2-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-7-9(13)11-8(6-4-2)12-10(7)14/h3H,1,4-6H2,2H3,(H2,11,12,13,14) |
InChI-Schlüssel |
GNETXLNLTQWNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(C(=O)N1)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















